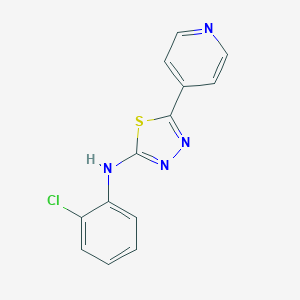
1-(2-Aminophenyl)-3-(4-bromophenyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Aminophenyl)-3-(4-bromophenyl)-2-propen-1-one, also known as ABP or 4-Br-APB, is a chemical compound that belongs to the class of phenylpropenamines. It is a potent agonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that plays a crucial role in various physiological and pathological processes. ABP has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience, pharmacology, and drug discovery.
Mécanisme D'action
1-(2-Aminophenyl)-3-(4-bromophenyl)-2-propen-1-one acts as a positive allosteric modulator of mGluR5, which means that it enhances the receptor's response to glutamate, the endogenous ligand of mGluR5. This compound binds to a specific site on the receptor that is distinct from the glutamate-binding site and induces a conformational change that increases the affinity and efficacy of glutamate. This results in the activation of downstream signaling pathways that regulate neuronal excitability, synaptic transmission, and plasticity.
Biochemical and Physiological Effects:
This compound has been shown to produce various biochemical and physiological effects in vitro and in vivo. It enhances the release of neurotransmitters such as dopamine, glutamate, and GABA in the brain, which can affect behavior, cognition, and mood. This compound also increases the expression of neurotrophic factors such as BDNF and promotes the survival and growth of neurons. However, the precise mechanisms underlying these effects are still not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Aminophenyl)-3-(4-bromophenyl)-2-propen-1-one has several advantages as a research tool, including its high potency, selectivity, and stability. It is also relatively easy to synthesize and purify, which makes it accessible to many researchers. However, this compound has some limitations as well, such as its potential toxicity and off-target effects. It is important to use appropriate controls and experimental designs to minimize these confounding factors.
Orientations Futures
There are several future directions for research on 1-(2-Aminophenyl)-3-(4-bromophenyl)-2-propen-1-one and mGluR5. One area of interest is the development of more selective and potent modulators of mGluR5 that can be used as therapeutic agents for neurological and psychiatric disorders. Another direction is the investigation of the role of mGluR5 in the pathophysiology of various diseases and the identification of novel targets for drug discovery. Additionally, the use of this compound and other mGluR5 modulators in combination with other drugs or therapies may provide new insights into the treatment of complex disorders such as addiction and depression.
Méthodes De Synthèse
1-(2-Aminophenyl)-3-(4-bromophenyl)-2-propen-1-one can be synthesized through a multi-step process starting from 4-bromoacetophenone and 2-nitroaniline. The first step involves the reduction of 2-nitroaniline to 2-aminophenylamine, which is then coupled with 4-bromoacetophenone under basic conditions to yield this compound. The final product can be purified using various techniques such as column chromatography, recrystallization, and HPLC.
Applications De Recherche Scientifique
1-(2-Aminophenyl)-3-(4-bromophenyl)-2-propen-1-one has been widely used as a research tool to investigate the function and pharmacology of mGluR5. It has been shown to modulate the activity of mGluR5 in various brain regions, including the striatum, hippocampus, and cortex. This compound has been used to study the role of mGluR5 in synaptic plasticity, learning and memory, drug addiction, and neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Formule moléculaire |
C15H12BrNO |
|---|---|
Poids moléculaire |
302.16 g/mol |
Nom IUPAC |
(E)-1-(2-aminophenyl)-3-(4-bromophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H12BrNO/c16-12-8-5-11(6-9-12)7-10-15(18)13-3-1-2-4-14(13)17/h1-10H,17H2/b10-7+ |
Clé InChI |
NMOXITNREZLEOS-JXMROGBWSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)C(=O)/C=C/C2=CC=C(C=C2)Br)N |
SMILES |
C1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)Br)N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;nickel](/img/structure/B231217.png)





![3-[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-1-propanol](/img/structure/B231240.png)

![6-(4-Iodophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B231243.png)

